Methyl 3-amino-3-deoxy-a-d-mannopyranoside, HCl
Description
Methyl 3-amino-3-deoxy-α-D-mannopyranoside, HCl (CAS 14133-35-8) is a synthetic carbohydrate derivative with a molecular formula of C₇H₁₆ClNO₅ and a molecular weight of 229.66 g/mol . It is structurally characterized by the replacement of the hydroxyl group at the C3 position of α-D-mannopyranoside with an amino group, which is protonated as a hydrochloride salt. This modification enhances its solubility in polar solvents and stability under standard storage conditions (−80°C for 6 months or −20°C for 1 month) . The compound is primarily used in glycobiology research, particularly in studies involving glycosylation patterns, molecular recognition, and carbohydrate-protein interactions.
Properties
IUPAC Name |
(2R,3S,4S,5S,6S)-4-amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO5.ClH/c1-12-7-6(11)4(8)5(10)3(2-9)13-7;/h3-7,9-11H,2,8H2,1H3;1H/t3-,4+,5-,6+,7+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFRURBOSLCTIW-FEFNGDHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Periodate Oxidation and Dialdehyde Formation
Methyl α-D-glucopyranoside (7) undergoes periodate cleavage at the C2–C3 vicinal diol, yielding a dialdehyde intermediate. This reaction selectively breaks the C2–C3 bond, preserving the anomeric methyl group and the pyranose ring’s integrity.
Double Henry Reaction with Nitromethane
The dialdehyde is subjected to a double Henry reaction with nitromethane under basic conditions. This step introduces nitro groups at both C2 and C3, forming a dinitro compound. Richardson’s improvements to this reaction ensure high regioselectivity and yield.
Reduction to the Amine
Catalytic hydrogenation or alternative reduction methods convert the nitro groups to a primary amine. For example, hydrogenation over palladium on carbon in acidic media affords methyl 3-amino-3-deoxy-α-D-mannopyranoside (8) . Subsequent treatment with hydrochloric acid yields the hydrochloride salt.
Key Data:
-
Stereochemical outcome : Retention of α-configuration at the anomeric center due to the rigidity of the pyranose ring during reductions.
Synthesis via Oxime Reduction
An alternative approach, demonstrated in the synthesis of related 3-amino sugars, involves ketone oxidation, oxime formation, and reductive amination. While originally applied to galactopyranosides, this method is adaptable to mannose derivatives.
Oxidation to 3-Ketose
Methyl α-D-mannopyranoside is oxidized at C3 using iodoxybenzoic acid (IBX) or pyridinium dichromate to form the 3-ketose derivative. IBX is preferred for its mild conditions and high yield (92%).
Oxime Formation
Treatment of the ketose with hydroxylamine hydrochloride in ethanol-water generates the corresponding oxime. This step proceeds quantitatively under reflux conditions.
Reductive Amination
The oxime is reduced using samarium diiodide (SmI₂) in tetrahydrofuran (THF) and methanol. SmI₂ selectively reduces the oxime to the primary amine while preserving the sugar’s stereochemistry. The free amine is then protonated with HCl to form the hydrochloride salt.
Key Data:
Alternative Protecting Group Strategies
Azide-Based Approaches
In some routes, the 3-amino group is introduced via azide intermediates. For example, methyl 3-azido-3-deoxy-α-D-mannopyranoside is synthesized by diazo transfer from trifluoromethanesulfonyl azide. Subsequent Staudinger reduction or catalytic hydrogenation yields the amine, which is converted to the hydrochloride salt.
Key Data:
Schiff’s Base Protection
The use of a benzylidene imine (Schiff’s base) as a temporary protecting group during glycosylation reactions has been explored. While this method enhances β-selectivity in downstream glycosylations, it is hydrolyzed during workup to reveal the free amine, which is then acidified to the hydrochloride.
Comparative Analysis of Methods
The periodate/Henry route remains the most reliable for large-scale synthesis due to its robustness and well-characterized intermediates. Conversely, the oxime reduction method offers a shorter pathway but requires stringent control over reductive conditions to avoid side reactions.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Scientific Research Applications
MADM-HCl has diverse applications across various scientific fields:
Chemistry
- Building Block in Synthesis : MADM-HCl is utilized as a key building block in the synthesis of complex carbohydrates and glycosides. Its amino group allows for various chemical modifications, facilitating the creation of more complex structures necessary for research and industrial applications.
Biology
- Carbohydrate Metabolism Studies : The compound plays a crucial role in studies related to carbohydrate metabolism and enzyme interactions. It can interact with enzymes involved in these metabolic pathways, serving as a substrate or inhibitor, which aids in understanding enzyme mechanisms .
- Antioxidant Properties : Research indicates that MADM-HCl exhibits antioxidant properties, protecting cells from oxidative damage by inhibiting reactive oxygen species (ROS) formation. This activity may be linked to its inhibition of catalase, an enzyme critical for hydrogen peroxide breakdown.
Pharmaceutical Industry
- Potential Therapeutic Applications : There is growing interest in MADM-HCl for its potential uses in pharmaceuticals aimed at combating bacterial and viral infections. Its structural characteristics may enhance the efficacy of drugs targeting specific biological pathways .
Industrial Applications
- Specialty Chemicals Production : In industry, MADM-HCl is employed as an intermediate in various chemical processes, contributing to the production of specialty chemicals that require complex carbohydrate structures .
Case Study 1: Antioxidant Activity
In a study examining the antioxidant properties of MADM-HCl, researchers found that it effectively reduced oxidative stress markers in cell cultures exposed to lipid peroxidation. The compound demonstrated significant protective effects against cellular damage caused by ROS, suggesting its potential application in therapeutic contexts where oxidative stress is a concern.
Case Study 2: Enzyme Interaction Studies
Another research project focused on the interaction between MADM-HCl and specific glycosyltransferases involved in carbohydrate biosynthesis. The study revealed that MADM-HCl could act as a competitive inhibitor for certain enzymes, providing insights into its role as a tool for probing enzyme mechanisms and potentially leading to the development of new inhibitors for therapeutic use.
Mechanism of Action
The mechanism of action of Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The amino group at the third carbon position can form hydrogen bonds and electrostatic interactions with active sites of enzymes, thereby inhibiting or modifying their activity. This makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors.
Comparison with Similar Compounds
Structural Analogues: Positional and Functional Group Variations
Table 1: Key Structural Features and Properties of Methyl 3-amino-3-deoxy-α-D-mannopyranoside, HCl and Analogues
Key Observations :
- Amino vs. Azido Groups: The amino group in the target compound enables direct conjugation via amine-reactive crosslinkers (e.g., NHS esters), whereas azide-containing analogues (e.g., 2-azidoethyl-3,4,6-tri-O-benzoyl-α-D-mannopyranoside) require click chemistry (e.g., CuAAC) for functionalization .
- Deoxy Modifications: 6-Deoxy derivatives (e.g., methyl 6-deoxy-3-methyl-α-L-mannopyranoside) exhibit reduced hydrophilicity compared to the target compound, impacting solubility and biological activity .
- Acylated Derivatives: Heptanoyl and p-toluoyl esters (e.g., methyl 2,3,4-tri-O-heptanoyl-6-O-p-toluoyl-α-D-mannopyranoside) enhance lipophilicity, making them suitable for membrane permeability studies .
Table 2: Comparative Solubility and Stability
- Biological Activity: Acylated mannopyranosides (e.g., heptanoyl derivatives) show promising antimicrobial and anticancer activity, whereas the target compound’s applications are more focused on biochemical assays .
Biological Activity
Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride (MADM-HCl) is a derivative of mannose that has garnered interest due to its biological activity, particularly in the fields of microbiology and biochemistry. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.
MADM-HCl is characterized by the presence of an amino group at the 3-position and a methyl ether at the anomeric position. Its chemical formula is . The compound plays a significant role in glycosylation reactions and carbohydrate chemistry, making it valuable for various applications in proteomics and glycobiology.
Antioxidant Properties
Research indicates that MADM-HCl exhibits antioxidant properties. In cell culture studies, it has been shown to protect cells from damage caused by lipid peroxidation and protein oxidation. It also inhibits the formation of reactive oxygen species (ROS), such as hydroxyl radicals, which are detrimental to cellular integrity.
- Inhibition of Catalase : MADM-HCl has been identified as an inhibitor of catalase, an important enzyme that breaks down hydrogen peroxide. This inhibition may contribute to its observed antioxidant activity, enhancing the oxidative stress response in various biological systems.
Antimicrobial Activity
MADM-HCl has demonstrated the ability to inhibit the growth of bacteria in aerobic environments. It affects bacterial defense mechanisms by inhibiting superoxide dismutase and catalase activities, which are vital for combating oxidative stress in bacterial cells.
The specific mechanism by which MADM-HCl exerts its biological effects is multifaceted:
- Enzyme Interaction : As a substrate for various enzymes involved in glycosylation processes, MADM-HCl influences cell signaling pathways and may modulate immune responses. Its structural similarity to natural sugars allows it to interact with lectins and other carbohydrate-binding proteins, potentially affecting cellular interactions and functions .
Study on Antioxidant Activity
A study conducted on cell cultures demonstrated that MADM-HCl significantly reduced lipid peroxidation levels compared to control groups. The results indicated a protective effect against oxidative damage, suggesting potential therapeutic applications in conditions associated with oxidative stress.
Research on Antimicrobial Efficacy
In another study focusing on bacterial infections, MADM-HCl was tested against various strains of bacteria. The compound exhibited notable inhibitory effects on both Gram-positive and Gram-negative bacteria, highlighting its potential as an antibacterial agent .
Comparative Analysis with Similar Compounds
The following table summarizes key structural features and biological activities of MADM-HCl compared to related compounds:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride | Amino group at position 3 | Inhibits catalase; antioxidant properties |
| Methyl 3-amino-3-deoxy-β-D-galactopyranoside | β-anomeric configuration | Different stereochemistry affects biological activity |
| Methyl α-D-glucopyranoside | No amino group; only hydroxyls | Commonly used as a standard sugar |
Q & A
Q. What are the established synthetic routes for Methyl 3-amino-3-deoxy-α-D-mannopyranoside, HCl, and what critical parameters influence yield and purity?
The synthesis typically begins with methyl α-D-glucopyranoside, where a stereochemical inversion at C3 introduces the amino group. Key steps include azide substitution at C3 followed by Staudinger reduction or catalytic hydrogenation to yield the amine, with HCl used for salt formation. Critical parameters include:
- Temperature control : Reactions at -10°C to 0°C prevent side reactions during triflation (e.g., triflic anhydride activation) .
- Protecting groups : Acetyl or benzoyl groups stabilize intermediates during glycosylation .
- Purification : Column chromatography (silica gel or LH-20) ensures purity, monitored by TLC or HPLC .
Q. How is the anomeric configuration of Methyl 3-amino-3-deoxy-α-D-mannopyranoside, HCl verified experimentally?
The α-anomeric configuration is confirmed via:
- ¹H NMR : A doublet for H1 at δ ~4.8–5.2 ppm with a coupling constant (J₁,₂) < 3 Hz, characteristic of α-linkages .
- Optical rotation : Positive specific rotation ([α]D +20° to +30°) aligns with α-D-mannopyranosides .
- Comparative analysis : Direct comparison with authentic samples synthesized from methyl α-D-glucopyranoside derivatives .
Q. Which spectroscopic methods are most effective for characterizing this compound’s structure and purity?
- NMR spectroscopy : ¹H, ¹³C, and DEPT-135 elucidate sugar ring conformation and substituent positions. For example, C3 (amine-bearing carbon) appears at δ ~50–55 ppm in ¹³C NMR .
- Mass spectrometry : HR-ESI-MS confirms molecular weight (e.g., [M+Na]⁺ calculated for C₇H₁₄ClNO₅: 256.0583) .
- IR spectroscopy : N-H stretches (3300–3500 cm⁻¹) and Cl⁻ counterion vibrations (~600 cm⁻¹) validate the HCl salt form .
Advanced Research Questions
Q. What strategies resolve contradictory NMR data when characterizing derivatives of Methyl 3-amino-3-deoxy-α-D-mannopyranoside, HCl?
Contradictions between predicted and observed shifts arise from:
- Solvent effects : D₂O vs. CD₃OD alters proton exchange rates for NH groups. Use deuterated solvents matching reaction conditions .
- Dynamic processes : Ring puckering or amine protonation states affect chemical shifts. Variable-temperature NMR (e.g., 25°C to 60°C) stabilizes conformers .
- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict shifts, cross-referenced with experimental data .
Q. How can glycosylation efficiency be optimized when synthesizing derivatives for glycobiology studies?
- Donor activation : Use trichloroacetimidate or thioglycoside donors with NIS/TfOH promoters for high α-selectivity (>90%) .
- Temperature modulation : Low temperatures (-40°C) favor kinetic control, reducing side products .
- Protecting group strategy : Temporary groups (e.g., benzylidene) at C4/C6 enhance reactivity at C2/C3 .
Q. What experimental approaches analyze the compound’s stability under acidic or enzymatic conditions?
- pH stability : Incubate in buffers (pH 1–7) at 37°C for 24–72 hours. Monitor degradation via HPLC; HCl salt forms show enhanced stability below pH 3 .
- Enzymatic resistance : Treat with α-mannosidases (e.g., Jack Bean). Resistance to hydrolysis confirms 3-amino substitution disrupts enzyme binding .
Q. How is Methyl 3-amino-3-deoxy-α-D-mannopyranoside, HCl utilized in microbial probe development?
- Sialic acid analogs : The 3-amino group serves as a handle for conjugation to fluorescent tags (e.g., FITC) via EDC/NHS chemistry. Used to study Campylobacter jejuni binding .
- Glycopolymer synthesis : Copolymerize with acrylamide monomers to create multivalent ligands for lectin affinity studies .
Data Analysis and Experimental Design
Q. How do researchers design experiments to resolve conflicting bioactivity data in glycan-lectin binding assays?
- Control systems : Include wild-type vs. knockout lectins (e.g., DC-SIGN) to isolate binding contributions .
- Surface plasmon resonance (SPR) : Measure association/dissociation rates (kₐ/kₐ) at varying ligand densities to account for avidity effects .
- Competitive ELISA : Use methyl α-D-mannoside as a competitor to validate specificity .
Q. What methodologies validate the regioselectivity of chemical modifications at the 3-amino group?
- Selective acylation : React with p-nitrophenyl esters in DMF; monitor via LC-MS for mono- vs. di-acylated products .
- X-ray crystallography : Resolve modified structures to confirm substitution sites (e.g., PDB deposition) .
Q. How can computational tools predict the pharmacokinetic properties of derivatives?
- ADMET prediction : Software like SwissADME estimates LogP (hydrophobicity) and BBB permeability. For example, 3-acetamido derivatives show improved solubility (LogP ~-1.2) .
- Molecular docking : AutoDock Vina models interactions with targets (e.g., FimH adhesin) to prioritize synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
